

Literature review on 2,5,5-Trimethyl-2-hexene

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Compound of Interest

Compound Name: 2,5,5-Trimethyl-2-hexene

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An In-Depth Technical Guide to **2,5,5-Trimethyl-2-hexene**

Introduction

2,5,5-Trimethyl-2-hexene is a branched-chain alkene, a valuable intermediate in various fields of organic synthesis.[1] With the chemical formula C_9H_{18} and a molecular weight of 126.24 g/mol, this compound is recognized for its specific isomeric structure which dictates its reactivity.[2] Its utility stems primarily from the reactivity of its trisubstituted double bond, making it a precursor for the synthesis of specialty chemicals, including fragrances and flavoring agents, and for applications in polymer modification.[1] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and handling, tailored for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

2,5,5-Trimethyl-2-hexene is a flammable liquid under standard conditions.[3] Its physical and chemical characteristics are crucial for its application in synthesis, dictating reaction conditions and purification methods. Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	40467-04-7	[4][5]
Molecular Formula	C ₉ H ₁₈	[4][6]
Molecular Weight	126.24 g/mol	[2][6]
IUPAC Name	2,5,5-trimethylhex-2-ene	[2]
Synonyms	2-Hexene, 2,5,5-trimethyl-	[4][5]
Density	0.740 ± 0.06 g/cm ³ (Predicted)	[1][4]
Boiling Point	134.1 °C at 760 mmHg	[5]
Flash Point	16.8 °C	[5]
Refractive Index	1.424	[5]

Synthesis of 2,5,5-Trimethyl-2-hexene

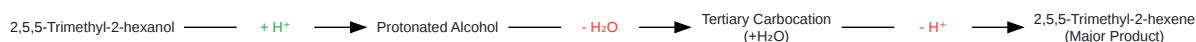
The most direct and common laboratory synthesis of **2,5,5-Trimethyl-2-hexene** is through the acid-catalyzed dehydration of 2,5,5-trimethyl-2-hexanol.[7] This reaction is a classic example of an E1 elimination, where the formation of a stable tertiary carbocation intermediate drives the reaction towards the more substituted alkene as the major product, in accordance with Zaitsev's rule.

Mechanism: Dehydration of 2,5,5-Trimethyl-2-hexanol

The reaction proceeds in three key steps:

- **Protonation of the Alcohol:** The hydroxyl group of the alcohol is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (water).
- **Formation of a Carbocation:** The protonated alcohol loses a molecule of water, generating a stable tertiary carbocation at the C2 position.
- **Deprotonation to Form the Alkene:** A weak base (water or the conjugate base of the acid) abstracts a proton from an adjacent carbon. While two products are possible, abstraction

from C3 is favored, leading to the thermodynamically more stable trisubstituted alkene, **2,5,5-trimethyl-2-hexene**, as the major product.[7]



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Caption: E1 mechanism for the dehydration of 2,5,5-trimethyl-2-hexanol.

Experimental Protocol: Dehydration of 2,5,5-Trimethyl-2-hexanol

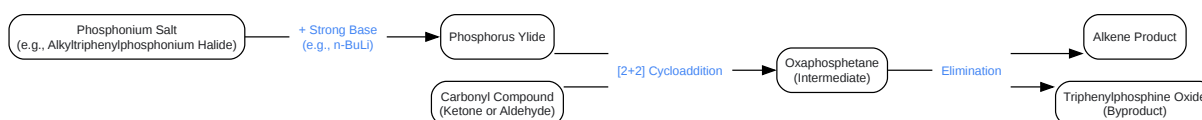
This protocol is based on general procedures for the acid-catalyzed dehydration of alcohols.[8]
[9]

- **Apparatus Setup:** Assemble a fractional distillation apparatus using a round-bottom flask as the reaction vessel. Ensure all glassware is dry.
- **Reagent Addition:** In the round-bottom flask, combine 1 mole equivalent of 2,5,5-trimethyl-2-hexanol with a catalytic amount of concentrated strong acid (e.g., 85% phosphoric acid or concentrated sulfuric acid) and a boiling stone.[8]
- **Reaction and Distillation:** Gently heat the mixture using a heating mantle or sand bath. The product alkene has a lower boiling point than the starting alcohol, allowing it to be distilled from the reaction mixture as it is formed.[8] This continuous removal of the product shifts the reaction equilibrium to the right, maximizing the yield according to Le Châtelier's principle.[8] Maintain the distillation temperature below 100°C to prevent co-distillation of the unreacted alcohol.[8]
- **Workup:** Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by water, and finally a brine solution.
- **Drying and Purification:** Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or calcium chloride.[8] Decant or filter the dried liquid to remove

the drying agent. A final simple distillation can be performed to obtain the pure **2,5,5-trimethyl-2-hexene**.

Alternative Synthesis: The Wittig Reaction

While dehydration is common, the Wittig reaction offers a powerful alternative for alkene synthesis with precise control over the double bond's location, avoiding the potential for isomeric mixtures that can arise from elimination reactions.^{[10][11]} This method involves reacting a ketone or aldehyde with a phosphorus ylide.^[12] To synthesize **2,5,5-trimethyl-2-hexene**, one would react 4,4-dimethyl-2-pentanone with the ylide derived from 2-propyltriphenylphosphonium bromide.



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Caption: General workflow for alkene synthesis via the Wittig reaction.

Spectroscopic Analysis

Structural elucidation of **2,5,5-trimethyl-2-hexene** is confirmed through various spectroscopic methods.

- Mass Spectrometry (GC-MS): The electron ionization mass spectrum shows characteristic fragmentation patterns. The most abundant peak (base peak) is typically observed at an m/z of 57, corresponding to the stable tert-butyl cation $[(CH_3)_3C]^+$.^[2] Other significant fragments appear at m/z 70 and 41.^[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: The proton NMR spectrum would display a characteristic vinyl proton signal, along with signals for the three distinct methyl groups and the methylene protons, with chemical shifts and splitting patterns consistent with the structure.

- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including two signals for the sp^2 hybridized carbons of the double bond.^[2]
- Infrared (IR) Spectroscopy: The IR spectrum would feature a characteristic $\text{C}=\text{C}$ stretching vibration for the alkene bond, as well as $\text{C}-\text{H}$ stretching vibrations for both sp^2 (vinylic) and sp^3 (alkylic) hybridized carbons.^[2]

Reactivity and Applications

The synthetic utility of **2,5,5-trimethyl-2-hexene** is centered on the reactivity of its carbon-carbon double bond. As an alkene, it readily undergoes addition reactions.

- Electrophilic Additions: It can react with electrophiles such as halogens (bromination, chlorination), hydrogen halides (hydrohalogenation), and water under acidic conditions (hydration) to yield a variety of functionalized saturated compounds.
- Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, yielding 2,5,5-trimethylhexane.
- Oxidation: The alkene can be cleaved or functionalized through oxidation reactions, such as ozonolysis or epoxidation, to produce aldehydes, ketones, or epoxides, which are themselves versatile synthetic intermediates.

Due to this reactivity, it serves as a key building block in organic synthesis.^[1] Its branched hydrocarbon structure makes it a candidate for producing specialty chemicals, including those used in the fragrance and flavor industries.^[1] Furthermore, its alkene functionality allows for its use in polymer chemistry, either as a monomer or as a modifying agent to alter polymer properties.^[1]

Safety and Handling

2,5,5-Trimethyl-2-hexene is a flammable liquid and should be handled with appropriate safety precautions.^[3]

- Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.^[4] Wear suitable personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat, to avoid contact with skin and eyes.[4] Use non-sparking tools and ground all equipment to prevent fires caused by electrostatic discharge.[3][4]

- Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4] It should be stored away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.[3][4]
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[3] Do not empty into drains.[13]

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